Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
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Overview
Description
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a diphenylphosphinyl group, and multiple trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable amine with carbon dioxide to form the corresponding carbamate. This intermediate is then reacted with a diphenylphosphinyl reagent and trifluoromethyl-containing compounds under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, and may require catalysts to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides or other oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds with modified chemical properties .
Scientific Research Applications
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mechanism of Action
The mechanism by which carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, the diphenylphosphinyl group may inhibit specific enzymes by binding to their active sites, while the trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with fewer functional groups, used in various synthetic applications.
Carbamic acid, ethyl ester: Another carbamate derivative with different alkyl groups, used in organic synthesis.
Carbamic acid, phenyl ester: Contains a phenyl group, offering different chemical properties and reactivity compared to the diphenylphosphinyl derivative.
Uniqueness
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of multiple trifluoromethyl groups and the diphenylphosphinyl moiety. These functional groups impart distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making the compound valuable for specific applications in research and industry .
Properties
CAS No. |
145430-08-6 |
---|---|
Molecular Formula |
C21H22F6NO3P |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C21H22F6NO3P/c1-15(2)13-14-31-18(29)28-19(20(22,23)24,21(25,26)27)32(30,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,28,29) |
InChI Key |
RXYZJSFQYLLONF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Key on ui other cas no. |
145430-08-6 |
Synonyms |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2- yl)carbamate |
Origin of Product |
United States |
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